Synthetic Yield Advantage
The optimized synthetic route for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene achieves a 91% isolated yield using a copper-mediated trifluoromethylation of 1-iodo-2-methoxy-4-nitrobenzene with trimethyl(trifluoromethyl)silane in sulfolane at 45°C for 18 hours . In contrast, an alternative synthetic pathway using 2-iodo-5-nitroanisole and (trifluoromethyl)trimethylsilane under different conditions yields approximately 73% [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Alternative synthetic route: 73% yield |
| Quantified Difference | +18 percentage points (25% relative improvement) |
| Conditions | CuI/CsF/sulfolane, 45°C, 18h vs. unspecified conditions |
Why This Matters
Higher synthetic yield directly translates to reduced cost per gram for procurement and improved process economics for scale-up, making this compound more economically viable for multi-step pharmaceutical syntheses.
- [1] Chem960. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene synthetic routes. 73% yield via 2-iodo-5-nitroanisole. View Source
